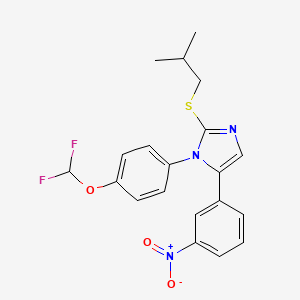

1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-5-(3-nitrophenyl)-1H-imidazole

CAS No.: 1226434-63-4

Cat. No.: VC4389148

Molecular Formula: C20H19F2N3O3S

Molecular Weight: 419.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1226434-63-4 |

|---|---|

| Molecular Formula | C20H19F2N3O3S |

| Molecular Weight | 419.45 |

| IUPAC Name | 1-[4-(difluoromethoxy)phenyl]-2-(2-methylpropylsulfanyl)-5-(3-nitrophenyl)imidazole |

| Standard InChI | InChI=1S/C20H19F2N3O3S/c1-13(2)12-29-20-23-11-18(14-4-3-5-16(10-14)25(26)27)24(20)15-6-8-17(9-7-15)28-19(21)22/h3-11,13,19H,12H2,1-2H3 |

| Standard InChI Key | KRGKDOJVJOVKDS-UHFFFAOYSA-N |

| SMILES | CC(C)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=CC=C3)[N+](=O)[O-] |

Introduction

The compound 1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-5-(3-nitrophenyl)-1H-imidazole is a complex organic molecule that incorporates several functional groups, including a difluoromethoxy group, an isobutylthio group, and a nitrophenyl group, all attached to an imidazole ring. This compound is of interest due to its potential applications in pharmaceuticals and materials science, given the diverse properties of its constituent parts.

Synthesis

The synthesis of such a compound would typically involve multiple steps, including the formation of the imidazole ring and the attachment of the various functional groups. A common approach might involve:

-

Imidazole Ring Formation: Using a suitable precursor like a diamine and an aldehyde in a condensation reaction.

-

Attachment of Functional Groups: This could involve nucleophilic substitution reactions to add the difluoromethoxy and nitrophenyl groups, and a thiolation reaction to introduce the isobutylthio group.

Synthesis Steps

-

Imidazole Formation: Condensation of a diamine with an aldehyde.

-

Difluoromethoxy Group Attachment: Nucleophilic aromatic substitution.

-

Nitrophenyl Group Attachment: Electrophilic aromatic substitution or nucleophilic aromatic substitution depending on the starting material.

-

Isobutylthio Group Attachment: Thiolation reaction using an isobutylthiol.

Potential Applications

Compounds with similar structures have been explored for their potential in pharmaceuticals, particularly in areas such as:

-

Antimicrobial Agents: The presence of nitro and difluoromethoxy groups can enhance antimicrobial activity.

-

Cancer Therapeutics: The ability to modulate biological pathways through enzyme inhibition or protein binding.

-

Materials Science: Potential use in the development of new materials with specific optical or electrical properties.

Potential Applications Table

| Application Area | Potential Use |

|---|---|

| Pharmaceuticals | Antimicrobial agents, cancer therapeutics |

| Materials Science | Optical materials, conductive polymers |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume